This compound, also known as 3-Chloro-4-methylphenylboronic acid pinacol ester, is an organic molecule belonging to the class of pinacol boronic esters. These molecules are valuable tools in organic chemistry, particularly in the field of Suzuki-Miyaura coupling reactions [].
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a boronic acid or ester (like 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an organic halide (usually a bromide, iodide, or chloride) []. The reaction offers several advantages, including high yields, functional group tolerance, and mild reaction conditions [].
Due to its reactivity in Suzuki-Miyaura coupling, 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be a versatile building block for the synthesis of various complex organic molecules. Some potential applications in scientific research include:
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane ring structure. This compound has the molecular formula and a molecular weight of approximately 252.55 g/mol. The compound features a chloro-substituted aromatic ring and four methyl groups attached to the dioxaborolane moiety, which contributes to its chemical stability and reactivity in various organic reactions .
The synthesis of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
This compound finds utility in various fields:
Studies on the interactions of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with biological systems are essential for understanding its potential therapeutic effects. Research into its binding affinities with various biological targets could elucidate its mechanism of action and help identify its role in drug design.
Several compounds share structural similarities with 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-(2-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1144097-12-0 | 0.95 | Different chlorination position |
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 945391-06-0 | 0.94 | Contains a nitrile group |
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1112209-14-9 | 0.92 | Contains an aldehyde group |
2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1256360-55-0 | 0.92 | Contains a bromomethyl group |
These compounds highlight the versatility of the dioxaborolane framework while showcasing unique functional groups that may influence their reactivity and biological activity differently from that of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Boronic esters trace their origins to the mid-19th century, when Edward Frankland first isolated phenylboronic acid in 1860 through the reaction of diethylzinc with boron trihalides. However, the practical application of boronic esters remained limited until the late 20th century, when two critical developments emerged:
The specific compound 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane builds upon these foundations by combining steric protection from the tetramethyl-dioxaborolane moiety with the electronic effects of a chloro-methyl-substituted aromatic system. This design mitigates protodeboronation while maintaining reactivity in metal-catalyzed transformations.
As a bench-stable crystalline solid (melting point: 86–88°C), this boronic ester addresses key limitations of traditional boronic acids, which often suffer from:
The compound’s synthetic value is exemplified in its participation in three major reaction classes:
Recent studies have demonstrated its efficacy in constructing biaryl systems for pharmaceutical intermediates, where the chloro and methyl substituents enable subsequent functionalization via nucleophilic aromatic substitution or cross-coupling.
The structural hierarchy of organoboron compounds reveals distinct subclasses with varying reactivities:
$$
\begin{array}{ccc}
\text{Boric Acid (B(OH}_3\text{))} & \xrightarrow{\text{Esterification}} & \text{Boronic Esters (e.g., Pinacolato)} \
& \downarrow & \
\text{Arylboronic Acids} & \xrightarrow{\text{Stabilization}} & \text{Protected Boronates} \
\end{array}
$$
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane occupies a strategic position in this taxonomy:
Comparative analysis with analogous compounds shows enhanced thermal stability (decomposition temperature >200°C) relative to catechol-based boronates, making it preferable for high-temperature applications.
Contemporary studies exploit this boronic ester in three emerging domains:
The compound serves as a key intermediate in protease inhibitor synthesis, particularly for targeting hepatitis C virus NS3/4A enzymes. Its chlorine substituent enables late-stage diversification through palladium-catalyzed amination.
Researchers have incorporated the aromatic boronate into conjugated polymers for organic light-emitting diodes (OLEDs). The methyl group improves solubility in non-polar processing solvents, while the chlorine atom enhances electron transport properties.
Recent advances in iridium-catalyzed C-H borylation employ this compound as a bench-stable boron source. The reaction proceeds via:
$$
\text{Ar-H} + \text{B}2\text{pin}2 \xrightarrow{\text{[Ir]}} \text{Ar-Bpin} + \text{byproducts}
$$
where the chloro-methylarene product demonstrates superior stability compared to non-halogenated analogs.
The electronic characteristics of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are fundamentally determined by the distinct electronic contributions of the 2-chloro and 3-methyl substituents on the phenyl ring [1] [2] [3]. The chlorine atom at the 2-position exerts a pronounced electron-withdrawing inductive effect (σI = +0.23), which significantly enhances the electrophilicity of the boron center through the aromatic π-system [5]. This electron deficiency at boron facilitates transmetalation processes in cross-coupling reactions, with experimental evidence showing rate enhancements of 4-23 fold compared to unsubstituted analogs [6].
The 3-methyl group provides a counterbalancing electron-donating effect through hyperconjugation and weak inductive donation (σI = -0.07) [2] [7]. This electronic push-pull system creates a unique reactivity profile where the boron center maintains sufficient electrophilicity for nucleophilic attack while being stabilized against excessive reactivity [8]. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level reveal that the HOMO is primarily localized on the aromatic π-system, while the LUMO encompasses the vacant p-orbital of boron and the aromatic π* orbitals [5] [9].
The net electronic effect manifests in enhanced Lewis acidity of the boron center compared to electron-rich analogs, with calculated electrostatic potential maps showing significant positive charge density at the boron atom [10]. This electronic configuration promotes favorable transmetalation kinetics in palladium-catalyzed cross-coupling reactions, where the electron-deficient boron center facilitates coordination to the metal center and subsequent C-B bond activation [6] [11].
The steric environment around the boron center in 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a critical determinant of its reactivity profile [12] . The tetramethyl-1,3,2-dioxaborolane moiety introduces substantial steric bulk around the boron atom, with the four methyl groups creating a protective cage that modulates approach vectors for incoming nucleophiles [14] [15].
The 2-chloro substituent contributes additional steric hindrance through its van der Waals radius (1.75 Å), creating ortho-effects that influence the conformational preferences of the aromatic ring relative to the boron center [2] [16]. Computational analysis reveals that the phenyl ring adopts a skewed conformation with dihedral angles of approximately 61° or 110° relative to the B-O plane, minimizing steric clash between the chlorine atom and the dioxaborolane methyl groups [9].
These steric factors manifest in several ways. First, the hindered environment around boron reduces the rate of hydrolysis compared to less sterically demanding boronic esters, with half-lives extending from seconds to hours under basic aqueous conditions [17] [14]. Second, the steric bulk influences the regioselectivity of electrophilic aromatic substitution reactions, favoring para-substitution over ortho-substitution when the aromatic ring participates in coupling reactions [18] [5].
The 3-methyl group, while sterically modest, contributes to the overall molecular architecture by influencing the rotational barrier around the C-B bond. Dynamic NMR studies on related systems indicate rotation barriers of 10-15 kcal/mol, suggesting restricted rotation at ambient temperature [9]. This conformational constraint affects the spatial arrangement of reactive sites and influences the approach geometry in bimolecular reactions [12] [8].
The carbon-boron bond in 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits distinctive characteristics that differentiate it from conventional C-C bonds [7] [19] [5]. The C-B bond length, typically 1.55-1.58 Å, is significantly longer than aromatic C-C bonds (1.39-1.40 Å), reflecting the larger covalent radius of boron and reduced orbital overlap [9] [20].
Bond order analysis using Natural Bond Orbital (NBO) methods reveals a C-B bond order of approximately 0.8-1.0, indicating partial multiple bond character arising from π-donation from the aromatic π-system to the vacant p-orbital of boron [21] [22]. This π-back-bonding contributes to the stability of the C-B linkage while maintaining its reactivity toward electrophilic cleavage processes [19] [5].
The homolytic bond dissociation energy (BDE) of the C-B bond has been computationally estimated at 70-85 kcal/mol, significantly lower than typical aromatic C-C bonds (110-120 kcal/mol) [7] [23]. This reduced bond strength facilitates thermal decomposition processes and radical-mediated reactions at elevated temperatures [24] [25]. The presence of the electron-withdrawing chlorine substituent further weakens the C-B bond through electronic effects, reducing the BDE by an estimated 5-10 kcal/mol compared to unsubstituted analogs [5] [11].
Kinetic studies of protodeboronation reactions demonstrate that the C-B bond activation barrier ranges from 20-35 kcal/mol under basic conditions, with the precise value depending on pH, temperature, and the nature of the nucleophile [17] [14]. The relatively low activation barrier reflects the inherent weakness of the C-B bond and the stabilization of the transition state through boron-nucleophile coordination [8] [6].
Advanced computational analyses provide detailed insights into the orbital interactions that govern the electronic structure and reactivity of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [5] [26] [9]. Density functional theory calculations using various functionals (B3LYP, M06-2X, ωB97X-D) consistently reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic π-system, with significant electron density on the carbon atoms meta and para to the boron substituent [10] [27].
The lowest unoccupied molecular orbital (LUMO) exhibits dual character, encompassing both the vacant p-orbital of the boron center and the π* orbitals of the aromatic ring [21] [26]. This orbital arrangement facilitates π-conjugation between the aromatic system and the boron center, although the extent of this conjugation is limited by the orthogonal orientation of the boron p-orbital relative to the aromatic π-system [28] [22].
Time-dependent density functional theory (TD-DFT) calculations predict a HOMO-LUMO energy gap of approximately 4-6 eV, corresponding to electronic transitions in the UV region (200-300 nm) [10] [29]. The electronic absorption and emission properties are influenced by the substituent pattern, with the electron-withdrawing chlorine atom causing a bathochromic shift in the absorption maximum compared to unsubstituted analogs [30] [29].
Electrostatic potential surface analysis reveals significant positive charge density at the boron center (+0.8 to +1.2 e), consistent with its electrophilic character and susceptibility to nucleophilic attack [21] [10]. The chlorine atom bears substantial negative charge density (-0.3 to -0.5 e), creating a molecular dipole moment that influences intermolecular interactions and crystal packing arrangements [27].
Natural Population Analysis (NPA) indicates that the boron atom carries a formal charge of approximately +1.1 e, while the carbon atom directly bonded to boron exhibits a partial negative charge of -0.3 e [22] [5]. This charge distribution facilitates the polarization of the C-B bond toward the more electropositive boron center, explaining the susceptibility of this bond to nucleophilic cleavage [6] [20].
The stability profile of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under different reaction conditions reflects the complex interplay between electronic, steric, and environmental factors [17] [14] [15]. Under neutral organic solvent conditions, the compound exhibits good stability with minimal decomposition over extended periods at ambient temperature [31] [32]. The tetramethyl dioxaborolane ring provides kinetic stabilization against hydrolysis, with half-lives extending to several days in dry organic solvents [14] [15].
In basic aqueous-organic media, the stability decreases significantly due to competing hydrolysis and protodeboronation pathways [17] [33]. The rate of decomposition follows first-order kinetics with respect to hydroxide concentration, indicating base-catalyzed mechanisms [17]. At pH 8.7, the half-life for protodeboronation is approximately 2-4 hours at 25°C, while at pH 7.4, the stability increases to 8-12 hours [8]. The electron-withdrawing chlorine substituent accelerates these degradation processes by enhancing the electrophilicity of the boron center [17] [14].
Under acidic conditions (pH < 6), the compound demonstrates enhanced stability due to protonation of potential nucleophiles and reduced hydroxide ion concentration [8]. The protonated environment suppresses both hydrolysis and protodeboronation reactions, extending the half-life to several days even in aqueous media [33] [15].
Thermal stability studies reveal that decomposition begins at approximately 200°C under inert atmosphere, with the B-O bonds of the dioxaborolane ring being the first to cleave [24] [25]. The thermal decomposition follows a multi-step mechanism involving initial ring opening, followed by elimination of tetramethyl ethylene glycol, and ultimately leading to formation of boric acid derivatives [24] [34]. In air, oxidative decomposition processes compete with thermal pathways, leading to formation of phenolic products and boron oxides [33] [34].
The oxidative stability of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a critical parameter for its practical applications and storage requirements [33] [34] [35]. The compound exhibits moderate susceptibility to oxidation, with the boron center serving as the primary site for oxidative attack [14] [36]. Common oxidizing agents such as hydrogen peroxide, molecular oxygen, and peracids readily convert the boronic ester to the corresponding phenol through a mechanism involving initial coordination to boron followed by migration and elimination [34].
The oxidative stability is significantly influenced by the electronic nature of the aromatic substituents [33] [35]. The electron-withdrawing chlorine atom enhances the electrophilicity of the boron center, making it more susceptible to nucleophilic attack by oxidizing species [14]. Conversely, the electron-donating methyl group provides modest protection against oxidation by reducing the overall electron deficiency at boron [2] [8].
Mechanistic studies reveal that oxidation proceeds through formation of a tetrahedral boronate intermediate, followed by 1,2-migration of the aryl group from boron to oxygen [33] [5]. This migration is facilitated by the partial π-character of the C-B bond and the stability of the resulting phenolic product [34] [36]. The activation energy for this process ranges from 25-40 kcal/mol, depending on the nature of the oxidant and reaction conditions [33] [34].
Resistance mechanisms against oxidation include the use of antioxidants, inert atmosphere storage, and chemical modifications that reduce the electrophilicity of the boron center [35] [36]. The tetramethyl dioxaborolane ring provides some inherent protection through steric hindrance, although this effect is limited for small oxidizing molecules [14] [15]. Storage under nitrogen atmosphere at reduced temperature (4-8°C) significantly extends the shelf life by minimizing exposure to atmospheric oxygen and moisture [1] [3].